molecular formula C30H34N4O2S B15030767 4-(3-methoxyphenyl)-1-[(3-methylbutyl)sulfanyl]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

4-(3-methoxyphenyl)-1-[(3-methylbutyl)sulfanyl]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one

Katalognummer: B15030767
Molekulargewicht: 514.7 g/mol
InChI-Schlüssel: SCXBPMXGIJPZCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a complex structure with multiple functional groups, including a methoxyphenyl group, a methylbutylthio group, and a spiro-linked triazoloquinazoline-cyclohexane system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” can be achieved through a multi-step process involving the following key steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxyphenylamine, undergoes a nucleophilic substitution reaction with an appropriate halogenated compound to introduce the methoxy group.

    Synthesis of the Methylbutylthio Intermediate: The intermediate is then reacted with 3-methylbutylthiol in the presence of a suitable base to form the methylbutylthio group.

    Construction of the Spiro-linked Triazoloquinazoline-Cyclohexane System: The final step involves the cyclization of the intermediates to form the spiro-linked triazoloquinazoline-cyclohexane system. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

“4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of “4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with receptors to modulate their activity.

    Signal Transduction: The compound could affect signal transduction pathways by interacting with key proteins or molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to “4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” include other spiro compounds with different substituents. These compounds may share similar structural features but differ in their chemical properties and applications. Some examples include:

    Spiro[cyclohexane-1,2’-indole]:

    Spiro[benzofuran-2,1’-cyclohexane]: Another spiro compound with unique chemical properties.

The uniqueness of “4-(3-methoxyphenyl)-1-[(3-methylbutyl)thio]-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one” lies in its complex structure and the presence of multiple functional groups, which may confer unique chemical and biological properties.

Eigenschaften

Molekularformel

C30H34N4O2S

Molekulargewicht

514.7 g/mol

IUPAC-Name

12-(3-methoxyphenyl)-16-(3-methylbutylsulfanyl)spiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one

InChI

InChI=1S/C30H34N4O2S/c1-20(2)14-17-37-29-32-31-28-33(22-11-9-12-23(18-22)36-3)27(35)25-26(34(28)29)24-13-6-5-10-21(24)19-30(25)15-7-4-8-16-30/h5-6,9-13,18,20H,4,7-8,14-17,19H2,1-3H3

InChI-Schlüssel

SCXBPMXGIJPZCM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCSC1=NN=C2N1C3=C(C(=O)N2C4=CC(=CC=C4)OC)C5(CCCCC5)CC6=CC=CC=C63

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.